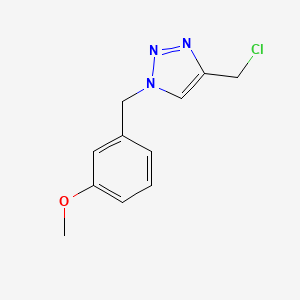
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole, also known as CMMBT, is a synthetic molecule that has a wide range of applications in scientific research. It is a member of the triazole family, which is a group of organic compounds containing three nitrogen atoms in a ring structure. CMMBT has been used in a variety of fields, from organic synthesis to drug delivery. In
Applications De Recherche Scientifique
Synthetic Methods and Applications
Advanced Synthesis Techniques : Triazole compounds, including 1,2,3-triazoles, have been synthesized using various methods that highlight their importance in pharmaceutical chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a pivotal reaction for synthesizing 1,2,3-triazoles, demonstrating the triazole's role in click chemistry due to its simplicity, high yield, and selectivity (Kaushik et al., 2019).
Polymeric and Material Science Applications : The incorporation of 1,2,4-triazole units into polymers has been explored for creating proton-conducting fuel cell membranes. These materials exhibit increased thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, showcasing the triazole's utility in developing advanced materials for energy applications (Prozorova & Pozdnyakov, 2023).
Environmental Applications : The review by Mukhtar et al. (2020) discusses nitrogen-doped porous polymers, including those with triazole derivatives, for CO2 capture and conversion into useful fuels. This highlights the role of triazole-based materials in addressing climate change and energy sustainability challenges (Mukhtar et al., 2020).
Pharmacological and Biological Applications
Antibacterial and Antifungal Properties : Triazole derivatives exhibit a wide range of biological activities, including antibacterial and antifungal effects. They are particularly noted for their potential against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microbes, underscoring their importance in developing new antimicrobial agents (Ge & Xu, 2020).
Antiepileptic/Anticonvulsant Activities : The review by Wang and Liu (2021) emphasizes the significance of 1,2,4-triazole compounds in the development of antiepileptic/anticonvulsant drugs. This demonstrates the pharmaceutical relevance of triazoles in addressing neurological disorders such as epilepsy (Wang & Liu, 2021).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-3-9(5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVBYIRGGCPWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



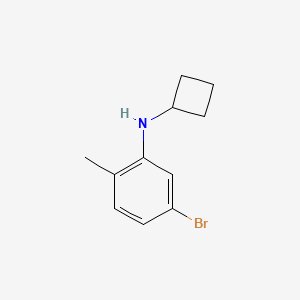
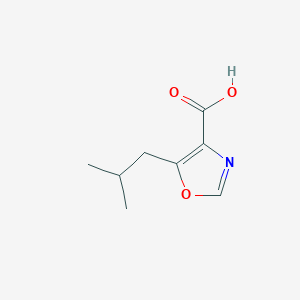
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)

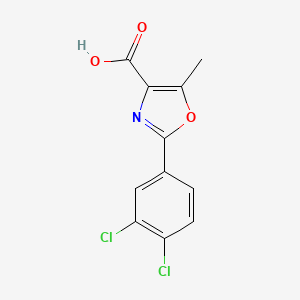

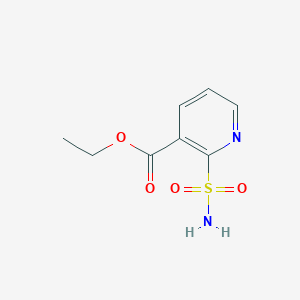
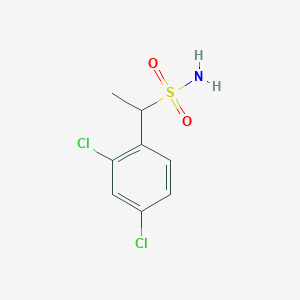

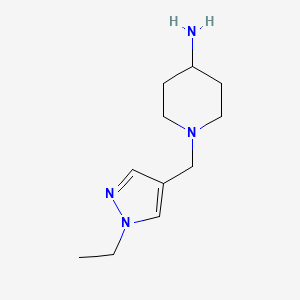
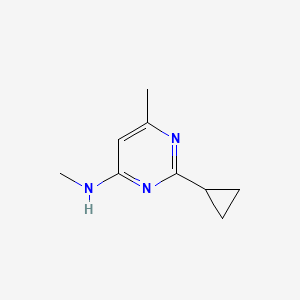
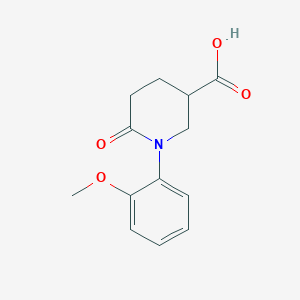
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)